N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMIUDONBPOZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the thiazole intermediate.
Formation of the Dihydrobenzo Dioxine Moiety: This step involves the cyclization of a suitable precursor, such as a catechol derivative, under acidic conditions.
Coupling Reaction: The final step involves coupling the thiazole-fluorobenzyl intermediate with the dihydrobenzo dioxine moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a complex molecular structure characterized by the following formula:
- Molecular Formula : C18H15FN2O3S
- Molecular Weight : 342.4 g/mol
The structural features include a thiazole ring, which is known for its biological activity, and a benzo[d]dioxine moiety that enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazole derivatives. For instance, derivatives of thiazole have shown promising activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
- Study Findings : In vitro tests demonstrated that certain thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using standard methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assays .
Anticancer Potential
The anticancer properties of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been explored through various in vitro assays against cancer cell lines.
- Cell Line Studies : Research has indicated that this compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, studies involving MCF7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound significantly reduced cell viability at low concentrations .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and microbial survival.
- Target Enzymes : The compound has been shown to interact with thymidylate synthase, an important enzyme for DNA synthesis in both cancerous and microbial cells. This interaction is crucial for its dual action as an antimicrobial and anticancer agent .
Case Study 1: Anticancer Activity Assessment
In a study published in 2020, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation with IC50 values ranging from 10 to 25 µM depending on the cell line tested. Further analysis revealed that the compound triggered apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of thiazole derivatives similar to this compound. The study found that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. The study emphasized the need for further development of these compounds as potential therapeutic agents against resistant strains .
Mechanism of Action
The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity, while the dihydrobenzo dioxine moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
The following structurally related compounds provide insights into the properties and applications of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide.
Structural Analogs with Thiazole-Benzodioxine Hybrids
Key Observations :
- Substituent Effects: The 4-fluorobenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to morpholinomethyl (4v) or trifluoromethoxy (Compound 85) substituents .
Thiazole-Based Compounds with Fluorinated Aromatic Systems
Key Observations :
- Fluorine Positioning : The 4-fluorobenzyl group in the target compound may offer better steric compatibility with hydrophobic enzyme pockets compared to 2,4-difluorobenzamide (as in ).
- Dual Carboxamide vs. Single Carboxamide : Benzo[d]thiazole-2,4-dicarboxamides exhibit enhanced binding to kinase ATP pockets due to dual hydrogen-bonding sites, whereas the target compound’s single carboxamide may prioritize selectivity over broad-spectrum activity.
Pharmacokinetic and Physicochemical Comparisons
Key Observations :
Biological Activity
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the thiazole ring : Reacting appropriate benzyl halides with thioamides.
- Construction of the dioxine moiety : Utilizing reactions involving phenolic compounds and dicarbonyl precursors.
- Final amide formation : Coupling the thiazole and dioxine components through amide bond formation.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with thiazole and dioxine structures exhibit considerable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that thiazole derivatives possess significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 6.25 | K. pneumoniae |
| Compound 2 | 32 | P. aeruginosa |
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro studies revealed that compounds featuring the benzodioxane moiety exhibit growth inhibitory effects on various cancer cell lines. For example, derivatives were tested against human ovarian carcinoma cells, showing IC50 values below 10 µM, indicating potent activity .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
4. Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Neuroprotective Effects : A study on related thiazole derivatives indicated neuroprotective properties in models of oxidative stress . This suggests potential applications in neurodegenerative diseases.
- Antiviral Properties : Certain thiazole derivatives have demonstrated antiviral activity against influenza virus strains, showcasing their versatility as therapeutic agents .
- Anti-inflammatory Activity : Compounds with similar structural features have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities including antimicrobial and anticancer properties. Future research should focus on optimizing its synthesis for enhanced efficacy and exploring its mechanisms of action in greater detail.
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via acylation of 2-amino-5-(4-fluorobenzyl)thiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives. A general procedure involves reacting the thiazole amine with an activated carbonyl (e.g., acyl chloride) in anhydrous solvents like dichloromethane (DCM) or dioxane, often with a base such as triethylamine to neutralize HCl byproducts. For example, analogous compounds were prepared using chloroacetyl chloride and triethylamine in dioxane at 20–25°C, followed by recrystallization . Similar methods are described for thiazole-amide derivatives, emphasizing stoichiometric control and purification via column chromatography .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify proton and carbon environments, ESI-MS for molecular weight validation, and HPLC for purity assessment (>95%). For instance, in related thiazole derivatives, NMR peaks for the fluorobenzyl group (δ ~7.3 ppm for aromatic protons) and the dihydrodioxine moiety (δ ~4.3 ppm for methylene groups) are critical markers. Purity is quantified using reverse-phase HPLC with UV detection at 254 nm .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Anticancer activity is commonly assessed via cell viability assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., ovarian, breast). Enzyme inhibition studies (e.g., HSF1 pathway) use luciferase reporter assays or Western blotting to measure target modulation. For example, compounds with similar scaffolds showed IC₅₀ values <1 μM in ovarian cancer models .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for large-scale production?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Anhydrous DCM or THF minimizes side reactions.
- Catalyst use : Sodium triacetoxyborohydride for reductive amination steps (e.g., in quinoline derivatives) improves efficiency .
- Temperature control : Reactions stirred at 20°C for 18 hours ensure complete conversion without degradation .
- Workup : Extraction with DCM/MeOH (9:1) and silica gel chromatography enhance purity .
Q. How do structural modifications (e.g., fluorobenzyl vs. other substituents) impact anticancer activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- The 4-fluorobenzyl group enhances lipophilicity and target binding (e.g., HSF1 inhibition) compared to non-fluorinated analogs .
- Substitution at the thiazole 5-position with bulky groups (e.g., norbornane) improves selectivity for kinases like CDK9, as shown in comparative modeling studies .
- Contradictions in activity data (e.g., IC₅₀ variability) may arise from cell-line-specific permeability or off-target effects, necessitating proteomic profiling to validate mechanisms .
Q. What computational strategies predict target engagement or off-target risks?
- Methodological Answer :
- Molecular docking : Models the compound’s interaction with HSF1 or CDK9 ATP-binding pockets, guided by crystal structures (PDB IDs).
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with favorable ΔG values .
- Off-target screening : Use tools like SwissTargetPrediction to identify kinase or GPCR targets, reducing attrition in preclinical studies .
Q. How are solubility and bioavailability challenges addressed in preclinical development?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG400 for in vivo dosing (e.g., 10% v/v in xenograft studies) .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group to enhance absorption .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves plasma half-life, as demonstrated for related thiazole derivatives .
Q. How do researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirms compound binding to HSF1 by measuring protein thermal stability shifts .
- Western blotting : Quantifies downstream biomarkers (e.g., HSP70 downregulation) after treatment .
- CRISPR knockouts : HSF1-deficient cells show resistance, confirming on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
